2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol
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Overview
Description
2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol typically involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide: This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the reaction. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds.
Scientific Research Applications
2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound has a similar oxadiazole structure but with additional nitro groups, which can alter its chemical and physical properties.
1,2,4-Oxadiazolone derivatives: These compounds share the oxadiazole ring but differ in their substitution patterns and functional groups.
Uniqueness
2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol is unique due to its specific combination of the oxadiazole ring and the ethanol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c5-3-4(7-10-6-3)9-2-1-8/h8H,1-2H2,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJTYZZYUAAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=NON=C1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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